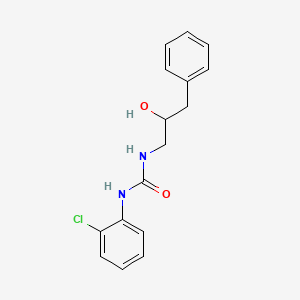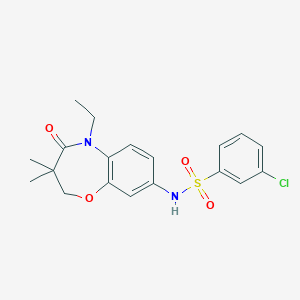![molecular formula C18H15N3O5S B2616474 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 941890-21-7](/img/structure/B2616474.png)
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of biological activities and are used in various pharmaceutical applications
作用机制
Target of Action
2,3-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells. By inhibiting these enzymes, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing the necessary reactions for cell wall synthesis. As a result, the bacterial cells are unable to maintain their structural integrity, leading to cell death .
Biochemical Pathways
The inhibition of bacterial cell wall synthesis by this compound affects several biochemical pathways. The primary pathway affected is the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation. Disruption of this pathway leads to the accumulation of cell wall precursors and the eventual lysis of the bacterial cell .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, the compound causes bacterial cell lysis and death, effectively reducing the bacterial load in the infected area. This action helps in controlling and eliminating bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most effective in a neutral to slightly acidic pH environment, which is typical of many bacterial infection sites. High temperatures can degrade the compound, reducing its efficacy, while the presence of certain ions or other compounds can either enhance or inhibit its activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, but typically range from 43% to 50% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amine derivatives.
科学研究应用
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but lacks the thiazole ring.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups and a methyl group instead of a nitrophenyl group.
Uniqueness
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and a nitrophenyl-thiazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-5-3-4-13(16(15)26-2)17(22)20-18-19-14(10-27-18)11-6-8-12(9-7-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVJEEBUWCBUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2616392.png)
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2616395.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)



![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2616407.png)
![4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2616408.png)
![2-(3-methylphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2616410.png)
![2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2616412.png)
![(2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile](/img/structure/B2616413.png)

